Solid-State Miscibility with Salicylic Acid
In the binary salicylic acid (SA) / 4-hydroxybenzoic acid (4HBA) system, the monohydrate form of 4HBA exhibits significantly lower solid-state miscibility with SA than the anhydrous form. The T–X phase diagram constructed from 20 °C to melting reveals that the monohydrate is less miscible, with solid-state miscibility limits below 0.4 mol% at 20 °C. This behavior directly affects impurity incorporation and solid-solution formation during co-processing [1].
| Evidence Dimension | Solid-state miscibility limit with salicylic acid at 20 °C |
|---|---|
| Target Compound Data | Less miscible; miscibility limit below 0.4 mol% at 20 °C for the binary system overall |
| Comparator Or Baseline | 4HBA anhydrate: higher miscibility with SA in the solid state than the monohydrate form |
| Quantified Difference | Qualitative difference (monohydrate less miscible than anhydrate); quantitative miscibility limit <0.4 mol% at 20 °C |
| Conditions | Binary T–X phase diagram; DSC and solid–liquid equilibria studies at 20 °C in two solvent systems |
Why This Matters
Procurement of the correct form is critical when 4HBA is co-processed with salicylic acid or structurally similar co-formers, as the monohydrate minimizes undesired solid-solution formation and impurity incorporation.
- [1] Wang Y, Ricci F, Linehan B, Nordstrom FL. Terminal crystalline solid solutions, solubility enhancements and T–X phase diagram of salicylic acid – 4-hydroxybenzoic acid. Phys Chem Chem Phys. 2024;26:3069-3080. doi:10.1039/D3CP04909D View Source
